2-(4-amino-3-methyl-1H-pyrazol-1-yl)aceticaciddihydrochloride
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Overview
Description
2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of hydrazine derivatives with β-diketones to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole-4-carboxylic acid
- 4-amino-1H-pyrazole-3-carboxylic acid
- 5-amino-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H11Cl2N3O2 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-4-5(7)2-9(8-4)3-6(10)11;;/h2H,3,7H2,1H3,(H,10,11);2*1H |
InChI Key |
RWEUAFJVQAQUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(=O)O.Cl.Cl |
Origin of Product |
United States |
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